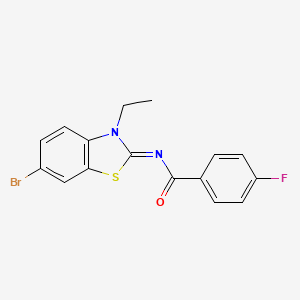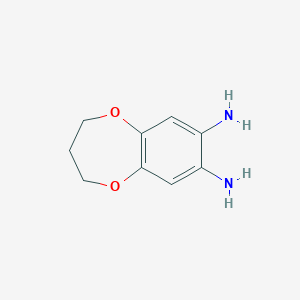
3,4-二氢-2H-1,5-苯并二氧杂环庚-7,8-二胺
描述
科学研究应用
3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly its interaction with enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine, also known as Benzodioxepine, is the serotonin transporter . This transporter plays a crucial role in regulating the concentration of serotonin, a neurotransmitter associated with mood regulation, in the synaptic cleft .
Mode of Action
Benzodioxepine interacts with its target by binding to the serotonin transporter . This binding hampers the reuptake of serotonin, resulting in an increased concentration of serotonin within the synaptic cleft . The compound also influences the release of oxytocin, a hormone associated with social bonding and trust .
Biochemical Pathways
The elevated levels of serotonin, dopamine, and norepinephrine in the brain, as a result of Benzodioxepine’s action, affect various biochemical pathways . These neurotransmitters are involved in mood regulation, reward processing, and stress response, among other functions .
Result of Action
The molecular and cellular effects of Benzodioxepine’s action include increased levels of serotonin, dopamine, and norepinephrine in the brain . This can lead to changes in mood, perception, and behavior .
生化分析
Biochemical Properties
It is known that the compound has a molecular weight of 180.21 and a linear formula of C9H12N2O2 .
Cellular Effects
Preliminary studies suggest that it may have psychoactive properties, potentially influencing neurotransmitter levels in the brain .
Molecular Mechanism
It is suggested that it may interact with the serotonin transporter, potentially influencing serotonin reuptake and leading to increased concentration within the synaptic cleft .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of catechol with ethylene glycol in the presence of a strong acid catalyst to form the dioxepine ring. Subsequent nitration and reduction steps introduce the diamine functionality .
Industrial Production Methods
While specific industrial production methods for 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
化学反应分析
Types of Reactions
3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the diamine groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzodioxepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
相似化合物的比较
Similar Compounds
3,4-dihydro-2H-1,4-benzodioxepine: Similar structure but lacks the diamine functionality.
3,4-dihydro-2H-1,5-benzodioxepin-6-ylmethylamine: Contains a methylamine group instead of diamine.
2,3-dihydro-1,4-benzodioxine-6,7-diamine: Similar structure with different ring positions.
Uniqueness
3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine is unique due to its specific diamine functionality, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-6-4-8-9(5-7(6)11)13-3-1-2-12-8/h4-5H,1-3,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMBKYNMKAVVHDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C(=C2)N)N)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
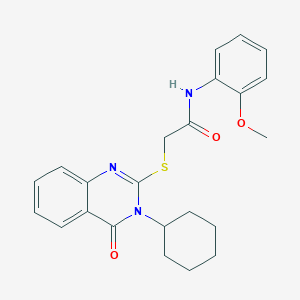
![Ethyl 5-(2,3-dimethoxybenzamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2376497.png)
![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2376498.png)


![3-(2-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2376503.png)
![2-(4-chlorophenoxy)-2-methyl-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2376504.png)
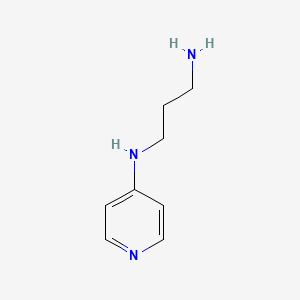
![3-(4-fluorophenyl)-5-methyl-9-(2-methylbenzyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2376508.png)
![Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2376510.png)
![(3-(Pyridazin-3-yloxy)pyrrolidin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone](/img/structure/B2376511.png)
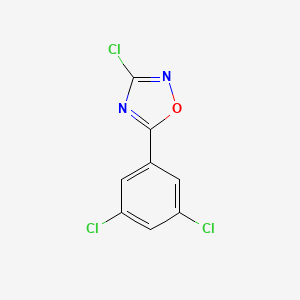
![N'-[[3-(4-chlorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide](/img/structure/B2376515.png)
